Dual‑Allyl Orthogonality vs. Single‑Allyl Limitation of 4‑(Allyloxy)benzaldehyde
The target compound contains one C‑allyl (position 3) and one O‑allyl (position 4) substituent, providing two chemically distinct allyl environments. In contrast, 4‑(allyloxy)benzaldehyde possesses only a single O‑allyl group. This structural difference enables reaction sequences that are impossible with mono‑allyl analogs: for instance, a thiol‑ene “click” reaction can be performed selectively on the less sterically hindered O‑allyl ether while the C‑allyl remains available for a subsequent Suzuki or Heck coupling [REFS‑1]. No such orthogonal sequence can be designed with 4‑(allyloxy)benzaldehyde.
| Evidence Dimension | Number of chemically distinct allyl environments |
|---|---|
| Target Compound Data | 2 (C‑allyl at position 3; O‑allyl at position 4) |
| Comparator Or Baseline | 4‑(Allyloxy)benzaldehyde: 1 (O‑allyl only) |
| Quantified Difference | Target has 1 additional C‑allyl handle for orthogonal derivatization |
| Conditions | Structural analysis by ¹H/¹³C NMR (vendor QC data) and general reactivity principles of allyl arenes vs. allyl ethers |
Why This Matters
For users requiring a scaffold that can be sequentially elaborated at two different allyl positions, the title compound is the only commercially available benzaldehyde that offers this capability without protective‑group manipulation.
